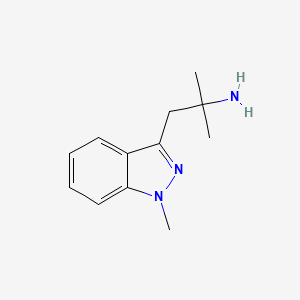

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-amine

Description

Properties

Molecular Formula |

C12H17N3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-methyl-1-(1-methylindazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C12H17N3/c1-12(2,13)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8,13H2,1-3H3 |

InChI Key |

LDNSYBANFIRPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NN(C2=CC=CC=C21)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Imidazole Derivatives

- 3-(1H-Imidazol-2-yl)-1-propanamine

Indole Derivatives

- Indole’s electron-rich nature may favor interactions with serotonin receptors, unlike the indazole-based target compound .

Thiophene Derivatives

Selenium-Containing Propan-2-amine Derivatives

- 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) Formula: C₁₅H₁₇NSe Molecular Weight: 298.27 g/mol Key Differences: The selenium atom enhances antioxidant activity, as demonstrated in Caenorhabditis elegans oxidative stress models. However, selenium’s toxicity profile may limit therapeutic utility compared to the safer indazole-based target compound .

Antifungal Propanolamine Derivatives

- Imidazolylindol-propanol Reported Activity: MIC = 0.001 μg/mL against Candida albicans. Key Differences: The propanol backbone and imidazole-indole hybrid structure optimize antifungal efficacy. The target compound’s indazole group could similarly enhance activity, but direct antifungal data are lacking .

Bioreactor-Synthesized Enantiomers

- (R)-1-(4-Methoxyphenyl)propan-2-amine Synthesis Method: Asymmetric biocatalysis using ATA-117-IMER, achieving high enantiomeric excess.

Comparative Data Table

Research Findings and Implications

Structural-Activity Relationships :

- The indazole group in the target compound provides a balance between aromatic bulk and metabolic stability, contrasting with selenium-containing analogs’ toxicity risks .

- Thiophene and indole derivatives exhibit divergent electronic profiles, suggesting tailored applications in receptor-specific studies .

- Synthetic Accessibility: While the target compound is commercially available , analogs like imidazolylindol-propanol require multi-step synthesis, highlighting the indazole scaffold’s practicality .

- Biological Potential: Indirect evidence from selenium and antifungal compounds suggests the target’s indazole core could be exploited in oxidative stress or infection models, though empirical studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.